REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][P:11](=[O:20])([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1.[ClH:21]>CCO.[Pd]>[ClH:21].[C:14]1([P:11]2(=[O:20])[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:4.5|
|
Name
|
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCP(CC1)(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration through Celite
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with ether
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1(=CC=CC=C1)P1(CCNCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |